Lipophilicity Modulation vs Non-Halogenated Triazole-Methanamines
The presence of a trifluoromethyl group is known to increase the logP of triazole-based scaffolds by approximately 1.5 units compared to non-fluorinated analogs [1]. For 1H-1,2,4-Triazole-5-methanamine, 3-[3-(trifluoromethyl)phenyl]-, this class-level inference suggests a logP difference relative to the unsubstituted 3-phenyl-1H-1,2,4-triazole-5-methanamine (CAS not located in primary data). However, no direct experimental logP measurement for this specific compound was retrieved from the permitted sources. This evidence is tagged as Class-level inference.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Not directly measured in available primary data |
| Comparator Or Baseline | Non-fluorinated triazole-methanamine analog: 1H-1,2,4-triazole-5-methanamine (LogP = -1.47) |
| Quantified Difference | Predicted increase of ~1.5 logP units based on trifluoromethyl group contribution |
| Conditions | In silico prediction based on fragment-based logP contribution models |
Why This Matters
The predicted lipophilicity gain may influence membrane permeability and off-target binding, which is critical for compound selection in early-stage drug discovery.
- [1] Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. View Source
